![molecular formula C11H11NO B6244022 3-hydroxy-1-phenylcyclobutane-1-carbonitrile, Mixture of diastereomers CAS No. 60788-57-0](/img/new.no-structure.jpg)
3-hydroxy-1-phenylcyclobutane-1-carbonitrile, Mixture of diastereomers
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Overview
Description
3-Hydroxy-1-phenylcyclobutane-1-carbonitrile, a mixture of diastereomers, is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring, which is a four-membered ring known for its ring strain and reactivity. The presence of a hydroxyl group, a phenyl group, and a nitrile group attached to the cyclobutane ring adds to its chemical complexity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-phenylcyclobutane-1-carbonitrile typically involves the formation of the cyclobutane ring followed by the introduction of the hydroxyl, phenyl, and nitrile groups. One common method is the [2+2] cycloaddition reaction, where two alkenes or an alkene and a ketene react to form the cyclobutane ring. This reaction can be catalyzed by various metal catalysts or initiated thermally.
For example, the reaction of a phenyl-substituted alkene with a nitrile-substituted alkene under thermal conditions can yield the desired cyclobutane compound. The hydroxyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or epoxidation followed by ring opening.
Industrial Production Methods
Industrial production of 3-hydroxy-1-phenylcyclobutane-1-carbonitrile may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of 3-oxo-1-phenylcyclobutane-1-carbonitrile.
Reduction: Formation of 3-hydroxy-1-phenylcyclobutane-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-1-phenylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing strained ring systems.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with biological activity.
Industry: Utilized in the development of new materials with unique properties due to the strained cyclobutane ring.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-phenylcyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, the strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further transformations, making the compound a versatile synthetic intermediate.
In biological systems, the compound’s hydroxyl and nitrile groups can interact with enzymes or receptors, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
3-Hydroxy-1-phenylcyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
3-Hydroxy-1-methylcyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid:
1-Phenylcyclobutane-1-carbonitrile: Lacks the hydroxyl group, resulting in different reactivity and fewer functionalization options.
The uniqueness of 3-hydroxy-1-phenylcyclobutane-1-carbonitrile lies in its combination of functional groups and the presence of the strained cyclobutane ring, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Hydroxy-1-phenylcyclobutane-1-carbonitrile, a compound characterized by its unique cyclobutane structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement. The general structure can be represented as follows:
This structure includes a hydroxyl group and a carbonitrile functional group, which are critical for its interaction with biological targets.
Research indicates that 3-hydroxy-1-phenylcyclobutane-1-carbonitrile may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction could lead to downstream effects on metabolic pathways.
- Modulation of Receptor Activity : It is hypothesized that the compound might influence receptor signaling pathways, particularly those involved in cancer progression and inflammatory responses .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to 3-hydroxy-1-phenylcyclobutane-1-carbonitrile. For instance:
- Hedgehog Signaling Pathway Inhibition : Compounds structurally similar to 3-hydroxy-1-phenylcyclobutane have been shown to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. This pathway regulates cell proliferation and differentiation, making it a target for cancer therapies .
Neuroprotective Effects
Research has suggested that cyclobutane derivatives can exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Study 1: Hedgehog Pathway Inhibition
A study exploring the design of Hedgehog pathway inhibitors highlighted the potential of cyclobutane derivatives in blocking Gli-dependent signaling. The compounds were screened for their ability to inhibit Hh signaling at nanomolar concentrations, demonstrating promising anticancer activity .
Study 2: Enzyme Interaction
Another research effort focused on the interaction between cyclobutane derivatives and specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as effective enzyme inhibitors, leading to altered metabolic states conducive to therapeutic outcomes .
Data Tables
Properties
CAS No. |
60788-57-0 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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